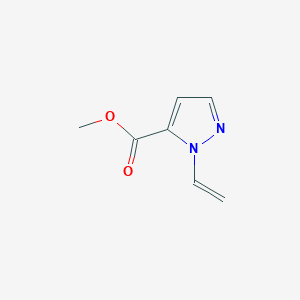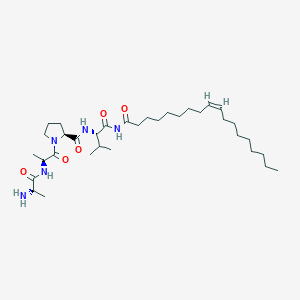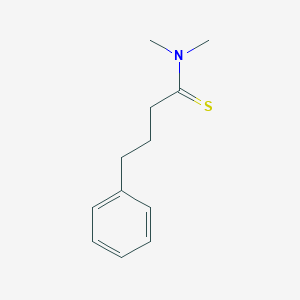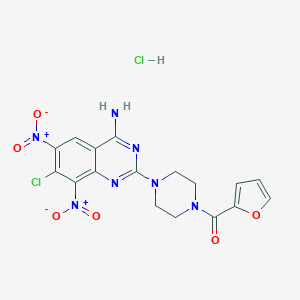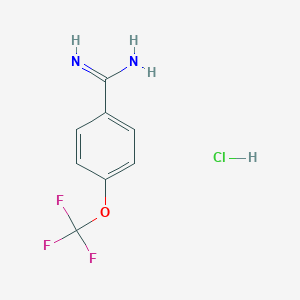
Tripentadecanoin
Vue d'ensemble
Description
Tripentadecanoin, a chemical compound, can be inferred to belong to the class of medium-chain triglycerides (MCTs), which are fats found in certain oils and dairy products. MCTs are known for their unique metabolic processes, being directly absorbed and metabolized for energy.
Synthesis Analysis
The synthesis of compounds similar to this compound involves esterification reactions where glycerol reacts with fatty acids in the presence of catalysts. Advanced synthesis methods may include enzymatic catalysis, offering specificity and mild reaction conditions (Marchetti et al., 1999).
Molecular Structure Analysis
The molecular structure of this compound, like other triglycerides, consists of a glycerol backbone esterified with three fatty acid chains. This structure dictates its physical and chemical properties, and its analysis can be conducted through spectroscopic methods such as NMR and IR spectroscopy (Bretonnière et al., 2000).
Chemical Reactions and Properties
This compound, due to its ester bonds, can undergo hydrolysis, releasing glycerol and fatty acids. It may also participate in transesterification reactions, important for biodiesel production. The presence of the ester functional group influences its reactivity with bases and nucleophiles (Klussmann et al., 2010).
Physical Properties Analysis
The physical properties of this compound, including melting point, boiling point, and solubility, would depend on the length and saturation of the fatty acid chains. MCTs generally have lower melting points compared to long-chain triglycerides, affecting their state at room temperature (Henry et al., 2010).
Chemical Properties Analysis
Chemically, this compound is characterized by its ester linkages, which influence its hydrophobicity, reactivity, and interaction with biological membranes. Its metabolic pathway is distinct from long-chain fatty acids, as it is absorbed directly into the portal vein and transported to the liver for energy production (Furst et al., 2012).
Applications De Recherche Scientifique
Activité neuroprotectrice
Le tripentadecanoin a montré une forte activité neuroprotectrice . La toxicité des agrégats protéiques, qui sont une cause fréquente de la plupart des maladies dégénératives comme Parkinson ou Alzheimer, est largement réduite lorsque les neurones sont pré ou post-traités par le this compound .
Induction de l'expression de la neuroglobine
Le lipide this compound a été découvert pour induire le niveau d'expression de la protéine neuroglobine . Cette induction est médiée par les corps p, qui sont des régulateurs de la stabilité de l'ARNm qui se forment lors du stress cellulaire ou pendant le vieillissement de la levure .
Protection contre les agrégats protéiques toxiques
L'induction de l'expression de la neuroglobine, à l'aide d'outils génétiques, était déjà connue pour conférer une protection cellulaire contre les agrégats protéiques toxiques . Le this compound peut atteindre cet objectif naturellement .
Efficacité dans les modèles animaux de dégénérescence rétinienne
Le this compound a été validé comme étant efficace dans les modèles animaux de dégénérescence rétinienne . Cela suggère son application potentielle dans le traitement de ces affections.
Sauvetage des photorécepteurs dans un modèle de souris
Chez les mammifères, le this compound induit l'expression de l'orthologue de Yhb1, la neuroglobine, pour protéger les neurones contre la toxicité des amyloïdes . Il sauve également les photorécepteurs dans un modèle de souris de dégénérescence rétinienne .
Protection des cellules ganglionnaires rétiniennes dans un modèle de singe rhésus
Le this compound a été trouvé pour protéger les cellules ganglionnaires rétiniennes dans un modèle de singe rhésus d'atrophie optique
Mécanisme D'action
Target of Action
The primary target of Tripentadecanoin is Neuroglobin , a protein that plays a crucial role in neuroprotection. Neuroglobin expression is induced by this compound, which is known to confer cellular protection against toxic protein aggregates .
Mode of Action
This compound interacts with its target, Neuroglobin, by inducing its expression . This induction is mediated by p-bodies, which are regulators of mRNA stability that form during cellular stress or during yeast aging . The increase in Neuroglobin expression helps to reduce the toxicity of protein aggregates, a common feature of neurodegenerative diseases .
Biochemical Pathways
The biochemical pathway affected by this compound involves the induction of Neuroglobin expression, which in turn prevents the formation of toxic protein aggregates . This process extends the replicative lifespan of cells and offers potential treatment for proteinopathies and retinal neurodegeneration .
Pharmacokinetics
It’s known that this compound has a strong neuroprotective activity .
Result of Action
The result of this compound’s action is a significant reduction in the toxicity of protein aggregates when neurons are pre or post treated by this compound . It has been validated that this compound is effective in animal models of retinal degeneration . In mammals, this compound induces the expression of Neuroglobin, protecting neurons against amyloid toxicity .
Orientations Futures
Analyse Biochimique
Biochemical Properties
In biochemical reactions, Tripentadecanoin plays a significant role. It is used as an internal standard in the determination of fatty acid content and composition in microalgae
Cellular Effects
This compound has been found to have a strong neuroprotective activity. The toxicity of protein aggregates is largely reduced when neurons are pre or post treated by this compound . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Neuroglobin. The expression level of the neuroglobin protein is induced by this compound . This induction is mediated by p-bodies, which are regulators of mRNA stability that form during cellular stress or during yeast aging .
Temporal Effects in Laboratory Settings
It is known that a this compound internal standard is used to compensate for the possible losses during extraction and incomplete transesterification .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have been observed in studies related to retinal degeneration
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2,3-di(pentadecanoyloxy)propyl pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJLWABDLPQTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H92O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20224004 | |
| Record name | Tripentadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(15:0/15:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
7370-46-9, 30719-27-8 | |
| Record name | Tripentadecanoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripentadecanoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPENTADECANOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TG(15:0/15:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 °C | |
| Record name | TG(15:0/15:0/15:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
